molecular formula C10H17ClN2O2 B13894969 4-(1-Cyano-2-ethoxy-2-oxoethyl)piperidin-1-ium chloride CAS No. 2155855-51-7

4-(1-Cyano-2-ethoxy-2-oxoethyl)piperidin-1-ium chloride

Cat. No.: B13894969
CAS No.: 2155855-51-7
M. Wt: 232.71 g/mol
InChI Key: MAHRDWJBFHZLCP-UHFFFAOYSA-N
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Description

4-(1-Cyano-2-ethoxy-2-oxoethyl)piperidin-1-ium chloride is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Cyano-2-ethoxy-2-oxoethyl)piperidin-1-ium chloride typically involves the reaction of piperidine with ethyl cyanoacetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process is optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Cyano-2-ethoxy-2-oxoethyl)piperidin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(1-Cyano-2-ethoxy-2-oxoethyl)piperidin-1-ium chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(1-Cyano-2-ethoxy-2-oxoethyl)piperidin-1-ium chloride exerts its effects involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide
  • Ethyl-2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate

Uniqueness

4-(1-Cyano-2-ethoxy-2-oxoethyl)piperidin-1-ium chloride is unique due to its specific structural features, which confer distinct chemical properties and reactivity

Properties

CAS No.

2155855-51-7

Molecular Formula

C10H17ClN2O2

Molecular Weight

232.71 g/mol

IUPAC Name

ethyl 2-cyano-2-piperidin-1-ium-4-ylacetate;chloride

InChI

InChI=1S/C10H16N2O2.ClH/c1-2-14-10(13)9(7-11)8-3-5-12-6-4-8;/h8-9,12H,2-6H2,1H3;1H

InChI Key

MAHRDWJBFHZLCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1CC[NH2+]CC1.[Cl-]

Origin of Product

United States

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